4'-(Diphenylamino)biphenyl-4-carbaldehyde

Descripción general

Descripción

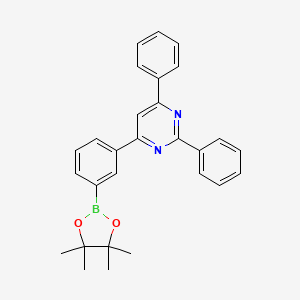

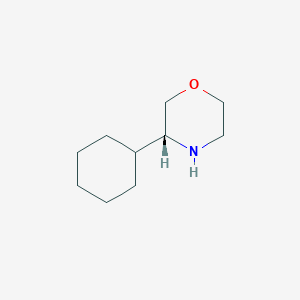

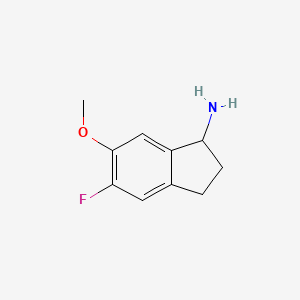

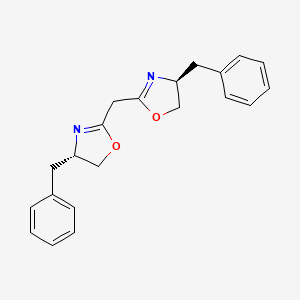

“4’-(Diphenylamino)biphenyl-4-carbaldehyde”, also known as DPAC, is a molecule that has garnered extensive interest in the field of chemistry and biotechnology. It has a molecular formula of C25H19NO and a molecular weight of 349.42 g/mol .

Synthesis Analysis

The synthesis of “4’-(Diphenylamino)biphenyl-4-carbaldehyde” involves several steps. In one method, (4-(diphenylamino)phenyl)boronic acid, 4-bromobenzaldehyde, Pd(PPh3)4, K2CO3 aqueous, and ethanol are added to toluene and refluxed in an argon atmosphere for 24 hours . The solution is then cooled to room temperature and extracted with CH2Cl2. The extract is dried with anhydrous Na2SO4 and concentrated by rotary evaporation. The residue is purified by column chromatography to obtain the pure product as a white powder .Molecular Structure Analysis

The molecular structure of “4’-(Diphenylamino)biphenyl-4-carbaldehyde” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “4’-(Diphenylamino)biphenyl-4-carbaldehyde” are complex and involve multiple steps. For instance, it can be used in the synthesis of triphenylamine-based nanoporous organic polymers for highly efficient capture of SO2 and CO2 .Physical And Chemical Properties Analysis

“4’-(Diphenylamino)biphenyl-4-carbaldehyde” has a boiling point of 530.2±43.0 °C and a density of 1.174±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Fluorescence Probe for Homocysteine Detection

A study by Chu et al. (2019) developed a fluorescence probe, DBTC, which was synthesized using 4'-(Diphenylamino)biphenyl-4-carbaldehyde. This probe demonstrated high selectivity and sensitivity toward homocysteine (Hcy) detection, showcasing its potential application in researching the effects of Hcy in biological systems (Chu et al., 2019).

Dye Sensitized Solar Cells

Raju et al. (2019) explored the use of triphenylamine substituted styrene derivatives, including TPA-PHA and TPA-PFA, which are derivatives of 4'-(Diphenylamino)biphenyl-4-carbaldehyde, in dye-sensitized solar cells (DSSCs). The study highlighted the potential of these compounds in photovoltaic applications (Raju et al., 2019).

Emission Solvatochromism

Diarra et al. (2021) designed a 4,6-distyrylpyrimidine chromophore with diphenylamino electron-donating groups, derived from 4'-(Diphenylamino)biphenyl-4-carbaldehyde. This compound exhibited intense emission in various solvents, highlighting its application in sensing and photonic devices (Diarra et al., 2021).

Antibacterial and Antifungal Activities

Bawa et al. (2011) investigated the synthesis of diphenyl pyrazolylmethylanilines via reductive amination using 4'-(Diphenylamino)biphenyl-4-carbaldehyde. These compounds exhibited considerable antifungal activity, suggesting their potential in antimicrobial research (Bawa et al., 2011).

Schiff Base Ligands in Metal Ion Chemistry

Constable et al. (2010) utilized compounds like 4'-(Diphenylamino)biphenyl-4-carbaldehyde in the synthesis of Schiff base ligands for metal ion chemistry. The study highlighted their application in the construction of metal complexes (Constable et al., 2010).

Biological Evaluation of Arylthiophene-2-Carbaldehydes

Ali et al. (2013) synthesized a series of arylthiophene-2-carbaldehyde compounds, related to 4'-(Diphenylamino)biphenyl-4-carbaldehyde, and evaluated their biological activities. The study provided insights into the potential therapeutic applications of these compounds (Ali et al., 2013).

Propiedades

IUPAC Name |

4-[4-(N-phenylanilino)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO/c27-19-20-11-13-21(14-12-20)22-15-17-25(18-16-22)26(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGINXFWJLDDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)

![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)